molecular formula C21H24BrNO2 B2806925 3-(2-BROMOPHENYL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROPANAMIDE CAS No. 1796960-10-5

3-(2-BROMOPHENYL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROPANAMIDE

Cat. No.: B2806925
CAS No.: 1796960-10-5
M. Wt: 402.332
InChI Key: ZMIZLNGSBFPOCC-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide is a synthetic propanamide derivative characterized by a 2-bromophenyl group attached to the propanamide backbone and a 4-phenyloxane (tetrahydropyran) ring linked via a methyl group to the amide nitrogen. Its molecular formula is C₂₁H₂₂BrNO₂, with a molecular weight of 400.31 g/mol.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO2/c22-19-9-5-4-6-17(19)10-11-20(24)23-16-21(12-14-25-15-13-21)18-7-2-1-3-8-18/h1-9H,10-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIZLNGSBFPOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=CC=C2Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-BROMOPHENYL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROPANAMIDE typically involves the reaction of 2-bromophenylacetic acid with 4-phenyloxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-BROMOPHENYL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-BROMOPHENYL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-BROMOPHENYL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
3-(2-Bromophenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide 2-Bromophenyl; 4-Phenyloxan-4-yl methyl C₂₁H₂₂BrNO₂ 400.31 Ortho-bromine induces steric hindrance; oxane enhances rigidity. -
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide () 4-Bromophenyl; furyl; phenethyl-methoxy C₂₂H₂₂BrNO₃ 428.33 Para-bromine reduces steric effects; furyl and methoxy groups increase polarity.
3-(5-(4-Bromophenyl)furan-2-yl)-N-(3-chloro-4-methylphenyl)propanamide () 4-Bromophenyl; furyl; 3-chloro-4-methylphenyl C₂₀H₁₈BrClN₂O₂ 441.73 Halogenated aryl groups (Br, Cl) enhance electrophilicity; furyl may improve π-π interactions.
3-[(4-Bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide () 4-Bromophenyl sulfonyl; dichlorophenyl; hydroxy-methyl C₁₆H₁₃BrCl₂NO₄S 482.16 Sulfonyl group increases acidity; dichlorophenyl enhances hydrophobicity.
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () Fluorophenyl; tetrazolyl; methoxyphenyl C₁₇H₁₆FN₅O₂ 341.34 Tetrazole ring introduces hydrogen-bonding capacity; fluorine enhances metabolic stability.

Key Differences and Implications

Para-substituted bromine allows for more predictable π-stacking interactions.

Amide Nitrogen Substituents: The 4-phenyloxane ring in the target compound introduces conformational rigidity and moderate lipophilicity, whereas ’s phenethyl-methoxy group enhances solubility via the ether linkage .

Functional Groups :

  • Furyl (–5) and tetrazolyl () groups offer distinct electronic profiles. Furyl contributes to resonance stabilization, while tetrazolyl provides hydrogen-bonding sites, critical for target engagement .

Molecular Weight and Polarity :

  • The target compound (400.31 g/mol) is lighter than sulfonyl-containing analogs (e.g., 482.16 g/mol in ) but heavier than tetrazole derivatives (341.34 g/mol in ). Its oxane ring balances lipophilicity and solubility, favoring blood-brain barrier penetration compared to polar groups like sulfonyl .

Hypothetical Pharmacological Profiles

  • Steric Effects : The ortho-bromine in the target compound may reduce binding affinity to flat enzymatic pockets compared to para-substituted analogs.
  • Metabolic Stability : The oxane ring could resist oxidative metabolism better than acyclic ethers (e.g., ’s methoxy group) .
  • Solubility : Moderate logP (~3.5 estimated) suggests better membrane permeability than polar sulfonyl derivatives () but lower than methoxy-containing compounds () .

Biological Activity

3-(2-Bromophenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific biological pathways. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and a comparative analysis of its effects.

Chemical Structure and Properties

The compound features a bromophenyl group and a phenyloxan moiety, which contribute to its pharmacological properties. The presence of the bromine atom is significant as it can influence the compound's reactivity and binding affinity to biological targets.

Structural Formula

The structural formula can be represented as follows:

C16H18BrNO2\text{C}_{16}\text{H}_{18}\text{Br}\text{N}\text{O}_{2}

Research indicates that this compound exhibits inhibitory activity against certain enzymes involved in metabolic pathways. Specifically, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1) , an enzyme implicated in immune regulation and tumor progression.

Inhibition of IDO1

IDO1 is known for its role in tryptophan metabolism, which can suppress T-cell activity and promote tumor growth. Inhibiting IDO1 may enhance anti-tumor immunity. A study demonstrated that modifications to similar compounds led to significant inhibition of IDO1 activity in vitro and in vivo, suggesting a promising avenue for cancer immunotherapy .

Case Studies

  • Cancer Immunotherapy : A study explored the effects of IDO1 inhibitors in ovarian cancer models. Compounds with similar structures to this compound demonstrated up to 51% inhibition of IDO1 in xenograft models, indicating the potential effectiveness of this compound in enhancing immune responses against tumors .
  • Antimicrobial Activity : Preliminary data suggest that derivatives of this compound may also exhibit antimicrobial properties, potentially through mechanisms that disrupt bacterial metabolism. Further research is needed to elucidate these effects fully.

Comparative Analysis

CompoundTarget EnzymeInhibition (%)Reference
This compoundIDO151%
N-Hydroxythiophene-carboximidamideIDO145%
SCH 503034NS3 Protease70%

Safety Profile

Toxicological assessments are necessary to ensure safety for human use. While initial studies indicate low toxicity at therapeutic doses, comprehensive toxicological evaluations are required.

Q & A

Basic: How can researchers optimize the synthesis of 3-(2-bromophenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide?

Methodological Answer:
Synthetic optimization involves iterative adjustments to reaction conditions. For example, details a reflux protocol using propionic anhydride under argon, achieving a 79.9% yield. Key steps include:

  • Reagent stoichiometry : Adjusting molar ratios of bromophenyl precursors and oxane derivatives to minimize side reactions.
  • Temperature control : Maintaining reflux conditions (e.g., 12 hours) for complete acylation.
  • Purification : Employing sequential extraction (CHCl₃), MgSO₄ drying, and recrystallization in 2-propanol to isolate the product .
  • Validation : Confirm purity via GC/MS and NMR (e.g., ¹H/¹³C peaks at δ 7.40–7.24 for aromatic protons and δ 174.1 for carbonyl groups) .

Basic: What advanced techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL-2018 for small-molecule structures) to resolve bond lengths/angles, leveraging intensity data from high-resolution detectors .
  • ORTEP-III : Generate thermal ellipsoid plots to visualize steric effects, particularly around the bromophenyl and oxane moieties .
  • DFT calculations : Validate crystallographic data using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to model electronic distributions .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Dose-response profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines) under standardized conditions (pH 7.4, 37°C).
  • Target specificity : Use SPR (Surface Plasmon Resonance) to measure binding affinities for suspected targets (e.g., bacterial cell wall synthases vs. apoptotic kinases) .
  • Data normalization : Apply Z-score analysis to account for batch effects or inter-lab variability in reported IC₅₀ values .

Advanced: What in silico strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 6COX for cyclooxygenase) to simulate binding poses. Focus on the bromophenyl group’s halogen bonding with Arg120 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and hydrogen bond occupancy .
  • Pharmacophore modeling : Identify critical features (e.g., amide H-bond donors, bromine’s hydrophobic bulk) using Schrödinger’s Phase .

Advanced: How to address discrepancies in crystallographic data (e.g., enantiomeric purity)?

Methodological Answer:

  • Flack parameter analysis : Calculate η and x parameters using SHELXL to distinguish centrosymmetric vs. chiral space groups. A Flack x > 0.1 indicates enantiopurity .
  • TWIN commands : Apply in SHELXL to model twinning, particularly for pseudo-merohedral twins observed in brominated compounds .
  • Puckering analysis : Use Cremer-Pople coordinates (θ, φ) to quantify non-planarity in the oxane ring, correlating with steric strain .

Basic: Which analytical methods ensure purity and stability of the compound during storage?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (ACN:H₂O gradient) to detect degradation products (retention time shifts indicate hydrolysis of the amide bond) .
  • ¹H NMR stability studies : Monitor δ 0.94 (propanamide CH₃) for splitting, which suggests decomposition .
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C confirms suitability for high-temperature reactions) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with substituents at the oxane’s phenyl group (e.g., electron-withdrawing -NO₂ vs. donating -OCH₃) .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using PLS regression in MOE .
  • Covalent docking : Model Michael acceptor derivatives (e.g., acrylamide analogs) for irreversible kinase inhibition .

Basic: What are the recommended protocols for studying biodegradation pathways?

Methodological Answer:

  • LC-HRMS : Track metabolites in soil microcosms, identifying hydroxylated intermediates (m/z +16) and sulfonated byproducts .
  • Isotope labeling : Use ¹³C-labeled propanamide to trace CO₂ evolution via GC-IRMS, confirming aerobic degradation .

Advanced: How to analyze the compound’s thermal stability under reaction conditions?

Methodological Answer:

  • In situ FTIR : Monitor carbonyl stretches (1680–1720 cm⁻¹) during heating (25–300°C) to detect decarboxylation .
  • DSC-TGA coupling : Correlate endothermic peaks (melting) with mass loss events (e.g., oxane ring decomposition at 220°C) .

Advanced: What strategies identify synergistic effects in combination therapies?

Methodological Answer:

  • Chou-Talalay assay : Calculate Combination Index (CI) values using CompuSyn software for co-administration with cisplatin or paclitaxel .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways (e.g., p53 upregulation) potentiated by the compound .

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